molecular formula C18H22O2 B1207497 Isohexestrol CAS No. 5776-72-7

Isohexestrol

Cat. No.: B1207497
CAS No.: 5776-72-7
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). Hexestrol exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)
A synthetic estrogen that has been used as a hormonal antineoplastic agent.

Properties

CAS No.

5776-72-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[(3R,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1

InChI Key

PBBGSZCBWVPOOL-ROUUACIJSA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

melting_point

185-188 °C

5776-72-7
84-16-2
5635-50-7

Pictograms

Health Hazard

shelf_life

SENSITIVE TO LIGHT

solubility

FREELY SOL IN ETHER;  SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING;  SLIGHTLY SOL IN BENZENE, CHLOROFORM;  PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol
Hexestrol
Hexestrol, (R*,R*)-(+-)-Isomer
Hexestrol, (R*,S*)-Isomer
Hexestrol, (R-(R*,R*))-Isomer
Hexestrol, (S-(R*,R*))-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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